1-(Azepan-1-yl)-2-phenylethane-1,2-dione

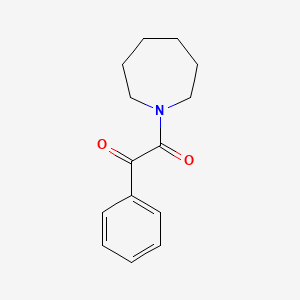

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

1-(azepan-1-yl)-2-phenylethane-1,2-dione |

InChI |

InChI=1S/C14H17NO2/c16-13(12-8-4-3-5-9-12)14(17)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2 |

InChI Key |

GPXZXCMEYYZWSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 1 Azepan 1 Yl 2 Phenylethane 1,2 Dione

Established Approaches for α-Diketone Construction

The construction of the 1,2-dicarbonyl moiety is a well-explored area of synthetic chemistry, with a variety of methods available. These can be broadly categorized into oxidative and non-oxidative transformations.

Oxidative Transformations: Recent Advancements and Scope

Oxidative methods are among the most common approaches for synthesizing α-diketones, typically involving the oxidation of precursors like α-hydroxy ketones, alkenes, or alkynes. nih.gov Recent advancements have focused on developing milder, more selective, and environmentally benign catalytic systems.

Transition metal catalysts have proven highly effective in mediating the oxidation of various substrates to yield α-diketones.

Ruthenium-Catalyzed Oxidations: Ruthenium complexes are powerful catalysts for the oxidation of alkenes and α-hydroxy ketones. A notable advancement is the ruthenium-catalyzed oxidation of alkenes directly to α-diketones using tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org This method is advantageous due to its high functional group tolerance, mild reaction conditions, and the absence of a need for additional ligands. acs.org For the synthesis of the target molecule, a potential precursor, 1-(azepan-1-yl)-2-phenyl-1-ethene, could be subjected to these conditions. The oxidation of α-hydroxy ketones (acyloins) is also efficiently catalyzed by ruthenium complexes. nih.govacs.org For instance, the combination of RuCl3/Oxone®/NaHCO3 has been used for the regioselective oxidation of vicinal diols to α-ketols, which can be further oxidized to the desired diketone. organic-chemistry.org

Palladium-Catalyzed Oxidations: Palladium catalysts are well-known for their role in Wacker-type oxidations. This chemistry has been extended to the oxidation of alkynes to afford 1,2-diketones. organic-chemistry.org Furthermore, palladium(II) complexes have been employed in the direct asymmetric catalytic hydroxylation of ketones to yield α-hydroxy ketones, which are immediate precursors to α-diketones. core.ac.uknajah.edu A dicationic palladium(II) catalyst has been shown to be effective in the highly enantioselective α-hydroxylation of β-ketoesters. rsc.org A potential precursor for the target compound, 1-(azepan-1-yl)-2-phenylethan-1-one, could theoretically be hydroxylated at the α-position using a suitable palladium catalyst, followed by oxidation to the diketone.

Copper-Catalyzed Oxidations: Copper catalysts offer a cost-effective and environmentally friendly alternative for α-diketone synthesis. Copper(I)-catalyzed oxidation of α-hydroxy ketones using molecular oxygen as the oxidant is an efficient method for producing α-keto aldehydes. rsc.orgresearchgate.net Copper has also been utilized in the direct synthesis of diaryl 1,2-diketones through a decarboxylative coupling reaction of aryl propiolic acids with aryl iodides, followed by oxidation. organic-chemistry.org

Table 1: Overview of Metal-Catalyzed Oxidation Methods for α-Diketone Synthesis

| Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| [Ru(cymene)Cl2]2 / TBHP | Alkenes | α-Diketones | Ligand-free, mild conditions, high functional group tolerance. acs.org |

| Pd(II) complexes / CuCl2 | Ketones | α-Hydroxy ketones | Catalytic air oxidation. najah.edu |

| [Cu(MeCN)4]PF6 / O2 | α-Hydroxy ketones | α-Keto aldehydes | Utilizes aerobic oxygen as the oxidant. researchgate.net |

Organocatalytic and Photoredox-Catalyzed Oxidations

In recent years, organocatalysis and photoredox catalysis have emerged as powerful tools in organic synthesis, offering metal-free alternatives for oxidative transformations.

Organocatalysis: The direct enantioselective α-oxidation of aldehydes and ketones can be achieved using enamine catalysis. researchgate.netnih.gov Chiral amines, such as proline, catalyze the reaction of carbonyl compounds with an electrophilic oxygen source to produce α-oxy-carbonyl compounds. researchgate.net These can then be oxidized to the corresponding α-diketone. This approach offers a valuable method for introducing chirality early in a synthetic sequence.

Photoredox Catalysis: Visible-light photoredox catalysis has enabled a wide range of novel transformations. In the context of α-diketone synthesis, photoredox catalysis can be merged with other catalytic modes. For instance, the combination of photoredox and carbene catalysis has been used to synthesize α-amino ketones from carboxylic acids. researchgate.net Furthermore, the merger of photoredox catalysis with organocatalysis allows for the generation of β-enaminyl radicals from ketones and aldehydes, which can undergo further functionalization. acs.org A plausible route to 1-(azepan-1-yl)-2-phenylethane-1,2-dione could involve the photoredox-mediated α-functionalization of a suitable precursor.

While oxidative methods are prevalent, non-oxidative strategies provide valuable alternatives, particularly when dealing with sensitive functional groups. nih.gov One such sequence involves the use of the Horner-Wadsworth-Emmons reaction followed by the addition of a Grignard reagent to a Weinreb amide intermediate. nih.govnih.gov This approach avoids harsh oxidizing agents and is suitable for the synthesis of non-symmetric aliphatic and aryl-substituted α-diketones. nih.govnih.gov

Proposed Non-Oxidative Route to this compound:

Horner-Wadsworth-Emmons reaction: A phosphonate (B1237965) ester bearing the azepane moiety could be reacted with benzaldehyde (B42025) to form an α,β-unsaturated amide.

Grignard Addition: The resulting α,β-unsaturated amide could then be treated with a suitable Grignard reagent.

Hydrolysis: Subsequent hydrolysis of the enol ether intermediate would yield the target α-diketone. nih.gov

Nucleophilic Additions to Oxalic Acid Derivatives

A direct and non-oxidative approach to α-diketones involves the nucleophilic addition of organometallic reagents to oxalic acid derivatives. nih.gov This strategy is particularly useful for the synthesis of symmetrical α-diketones. For instance, the reaction of two equivalents of an organometallic reagent with oxalyl chloride or a dialkyl oxalate (B1200264) can yield the desired product. However, the synthesis of unsymmetrical α-diketones via this method is more challenging due to the high reactivity of the intermediate α-keto ester. nih.gov

To overcome this, bis-Weinreb amides of oxalic acid have been employed. The addition of a Grignard reagent to these amides allows for the synthesis of symmetric 1,2-diaryl ketones. nih.gov Another strategy involves the iterative addition of organostannane nucleophiles to oxalyl chloride, which has been used to prepare unsymmetrical 1,2-diketones. nih.gov

Table 2: Comparison of Nucleophilic Addition Strategies

| Oxalic Acid Derivative | Nucleophile | Product Type | Limitations |

|---|---|---|---|

| Oxalyl Chloride | Grignard Reagent | Symmetrical α-Diketones | Difficult to control for unsymmetrical products. nih.gov |

| Bis-Weinreb Amide | Grignard Reagent | Symmetrical 1,2-Diaryl Ketones | Limited scope. nih.gov |

| Oxalyl Chloride | Organostannane | Unsymmetrical α-Diketones | Use of toxic organostannane reagents. nih.gov |

Utilizing α-Ketothioesters as Dicarbonyl Precursors

α-Ketothioesters have recently gained attention as versatile precursors for the synthesis of 1,2-dicarbonyl compounds. researchgate.netbgu.ac.il These stable and convenient reagents can be prepared from α-hydroxy ketones, elemental sulfur, and a benzyl (B1604629) halide in a transition-metal-free approach. researchgate.net The resulting α-ketothioester can then undergo various transformations, including cross-coupling reactions with aryl borates to construct dicarbonyl-carbon bonds. researchgate.net This methodology could be applied to the synthesis of this compound by first preparing an α-ketothioester containing the azepane moiety, followed by a coupling reaction with a phenyl-containing nucleophile.

Synthetic Routes to Functionalized Azepane Systems

The azepane motif is a key structural feature in numerous natural products and pharmaceutical agents. nih.gov However, the synthesis of these seven-membered rings is often challenging due to unfavorable cyclization kinetics. nih.gov Consequently, a variety of synthetic strategies have been developed to construct and functionalize the azepane core.

Ring-Forming Reactions for Seven-Membered N-Heterocycles

The direct construction of the seven-membered azepane ring from acyclic precursors is a fundamental approach. These ring-forming reactions often involve intramolecular cyclization.

Intramolecular Cyclization: Various methods have been established for the synthesis of seven-membered N-heterocycles through intramolecular reactions. For instance, transition metal-catalyzed reactions, such as ruthenium-catalyzed ring-closing metathesis (RCM) and palladium-catalyzed intramolecular Heck reactions, have been successfully employed. scispace.com Another approach involves the 1,7-electrocyclization of azomethine ylide intermediates. scispace.com Ghorai and co-workers have demonstrated that the ring opening of azetidines by haloalcohols or bromoindoles, followed by an intramolecular cyclization via SN2 or Pd-catalyzed cross-coupling, can effectively form seven-membered ring systems. acs.org

Gold-Catalyzed Cyclization: Gold-catalyzed reactions provide a pathway to construct five- to seven-membered cyclic nitrones through a 1,3-azaprotio transfer of allenyloximes under photoirradiation. organic-chemistry.org

Baylis-Hillman Adducts: An unconventional method utilizes Baylis-Hillman alcohols, which can be converted into azepine derivatives through a series of steps including O-acylation, N-deprotection, and subsequent reaction with carbon disulfide, proceeding via an intramolecular conjugate displacement. acs.org

Lithiation-Substitution Strategies for Azepanes

Functionalization of a pre-existing azepane ring is a powerful strategy for introducing substituents. Lithiation, followed by quenching with an electrophile, is a key method for C-H functionalization adjacent to the nitrogen atom.

α-Lithiation of N-Boc-Azepanes: The lithiation of N-Boc protected azepanes using organolithium reagents like n-butyllithium (n-BuLi) generates a nucleophilic carbanion alpha to the nitrogen. whiterose.ac.ukresearchgate.net This intermediate can then be trapped with a variety of electrophiles to yield 2-substituted azepane derivatives. researchgate.net For example, the lithiation of N-Boc-2-phenylazepane with n-BuLi and subsequent electrophilic quench allows for the synthesis of various novel α-substituted products. whiterose.ac.ukresearchgate.net

Asymmetric Synthesis: Enantioselective synthesis of substituted azepanes can be achieved through lithiation-conjugate addition sequences mediated by chiral ligands like (-)-sparteine. nih.govnih.gov This approach allows for the creation of highly diastereomerically and enantiomerically enriched azepane derivatives. nih.govnih.gov

Below is a table summarizing electrophiles used in the substitution of lithiated N-Boc-2-phenylazepane.

| Electrophile Category | Specific Electrophile(s) | Product Type | Reference(s) |

| Aldehydes / Ketones | Benzaldehyde, Acetone | Cyclic Carbamates | researchgate.net |

| Chloroformates | Alkyl Chloroformates | Ortho-substituted Products | researchgate.net |

| Cyanoformates | Alkyl Cyanoformates | Ortho-substituted Products | researchgate.net |

Ring-Expansion Methodologies for Azepane Derivatives

Ring-expansion reactions offer an alternative and often highly efficient route to azepane derivatives from more readily available smaller ring systems, such as piperidines or aromatic precursors.

From Nitroarenes: A notable strategy involves the photochemical dearomative ring-expansion of nitroarenes. rwth-aachen.denih.gov This process, mediated by blue light, converts the nitro group into a singlet nitrene, which transforms the six-membered aromatic ring into a seven-membered 3H-azepine intermediate. Subsequent hydrogenolysis provides the saturated azepane in a two-step sequence from simple nitroarenes. rwth-aachen.denih.govresearchgate.net

From Piperidines: Diastereomerically pure azepane derivatives can be prepared with excellent yield and high stereoselectivity through the ring expansion of piperidines. rsc.org More recently, a palladium-catalyzed two-carbon ring expansion of 2-alkenyl piperidines has been developed, which proceeds via allylic amine rearrangement to form azepanes under mild conditions and with high enantioretention. rsc.org

Other Rearrangements: A variety of classical rearrangement reactions, including the Tiffeneau–Demjanov, Schmidt, and Beckmann rearrangements, are employed for the ring expansion of six-membered rings to form seven-membered heterocycles like azepanes. nih.gov

Direct and Indirect Synthetic Routes to this compound

Once the azepane core is established, the final step is the formation of the α-ketoamide linkage. This can be achieved through several methods, with copper-catalyzed reactions being particularly prominent.

Copper-Catalyzed Oxidative Amidation of Terminal Alkynes

A direct and efficient method for synthesizing α-ketoamides involves the copper-catalyzed oxidative coupling of terminal alkynes, secondary amines, and an oxygen source. rsc.orgacs.org To synthesize this compound, this reaction would involve phenylacetylene (B144264) and azepane.

This transformation has been developed under various conditions, often utilizing molecular oxygen (O₂) as the ultimate oxidant. chemrxiv.orgacs.org The reaction can proceed at room temperature and offers compatibility with a range of substrates. rsc.orgrsc.org Different copper salts, such as CuBr, CuI, and CuBr₂, can serve as catalysts. chemrxiv.orgnih.gov Mechanistic studies suggest the reaction may proceed through a tandem sequence involving hydroamination of the alkyne, hydration of a vinyl-copper intermediate, and subsequent oxidation. nih.gov Isotope labeling experiments have shown that in some systems, the oxygen atom of the α-keto group derives from O₂, while the amide oxygen originates from water. nih.gov

The table below summarizes various copper-catalyzed systems for the synthesis of α-ketoamides from terminal alkynes and amines.

| Copper Catalyst | Amine | Alkyne | Oxidant / Oxygen Source | Solvent / Conditions | Yield | Reference(s) |

| CuBr | Piperidine | Phenylacetylene | O₂, H₂O | H₂O, Room Temp. | High | nih.gov |

| Cu(OAc)₂ | Various Amines | Various Alkynes | O-benzoyl hydroxylamines | CH₃CN, Room Temp. | Moderate to Good | rsc.orgrsc.org |

| CuBr₂ | Anilines | Phenylacetylene | O₂ | Ambient Conditions | Good | chemrxiv.org |

Annulation Reactions Involving α-Ketoamides and Cyclic Amines

Annulation reactions provide a pathway to construct fused polycyclic systems by forming multiple bonds in a single operation. Redox-neutral annulations involving cyclic amines like tetrahydroisoquinoline have been shown to proceed with various aldehydes. nih.govnih.gov

A relevant transformation is the redox-neutral cyclization reaction between cyclic amines and α-ketoamides, which has been used to synthesize 1,2-fused bicyclic imidazolidin-4-ones. nih.gov In this context, a cyclic amine (such as azepane) could potentially react with an α-ketoamide precursor in a cyclization reaction. While this does not directly yield the target acyclic α-ketoamide, it represents a key reactivity pattern between these two functional group classes. These reactions typically involve the functionalization of the α-C-H bond of the amine and are often promoted by acids like acetic acid. nih.govnih.gov This strategy highlights the potential for creating more complex molecular architectures starting from α-ketoamides and cyclic amines.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. diva-portal.org For the synthesis of this compound, isocyanide-based MCRs (IMCRs) represent a particularly powerful strategy. nih.gov

A hypothetical MCR for the target compound could involve the reaction of phenylglyoxal (B86788), azepane, and a suitable isocyanide, followed by hydrolysis. A prominent example is the Ugi four-component reaction (Ugi-4CR), which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While not a direct route to the dione (B5365651), modifications of such reactions are conceivable. For instance, a three-component reaction involving phenylglyoxal (acting as the carbonyl component), azepane (the amine), and an isocyanide could potentially lead to an intermediate that, upon hydrolysis, yields the desired α-ketoamide. The efficiency of MCRs lies in their ability to generate molecular complexity rapidly from simple and readily available starting materials. rug.nl

| Reaction Type | Components | Potential Intermediate/Product | Advantages |

| Ugi-type Reaction | Phenylglyoxal, Azepane, Isocyanide, Carboxylic Acid | Complex adduct requiring subsequent transformation | High diversity, single step complexity |

| Passerini-type Reaction | Phenylglyoxal, Azepane (as base/nucleophile), Isocyanide | α-acyloxy amide intermediate | Convergent, atom-economical |

| Asinger Reaction | α-mercaptoketone, Aldehyde/Ketone, Ammonia (B1221849)/Amine | Thiazoline derivatives | Formation of heterocyclic structures |

Mechanistic Investigations in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling selectivity. The synthesis of α-ketoamides has been the subject of various mechanistic studies, particularly concerning catalytic cycles and the role of transient intermediates.

Catalytic Cycle Elucidation (e.g., Copper(II) Catalysis)

Copper-catalyzed reactions are frequently employed for the synthesis of α-ketoamides from a variety of precursors, including aryl methyl ketones, alkynes, and α-keto acids. chemrxiv.orgchemrxiv.org A plausible copper(II)-catalyzed pathway for the formation of this compound from phenylglyoxal and azepane would likely involve the following key steps:

Coordination: The copper(II) catalyst first coordinates with the amine (azepane) and the carbonyl compound (phenylglyoxal).

Intermediate Formation: An intermediate complex is formed. In some pathways, this could involve the formation of an alkyl-copper species. nih.gov

Oxidative Addition/Reductive Elimination: The catalytic cycle may proceed through various oxidation states of copper. A proposed mechanism could involve the formation of a C-N bond through a reductive elimination process from a higher-valent copper intermediate, regenerating the Cu(II) catalyst. nih.gov

The specific nature of the ligands attached to the copper center, the solvent, and the temperature can significantly influence the efficiency and outcome of the catalytic cycle.

Role of Intermediates (e.g., Breslow Intermediates, Carbanion Species)

The synthesis of α-ketoamides can also be achieved through N-heterocyclic carbene (NHC) organocatalysis. A key step in many NHC-catalyzed reactions is the formation of a Breslow intermediate. nih.govresearchgate.net This enaminol intermediate is generated from the nucleophilic addition of the NHC to an aldehyde. nih.govresearchgate.net

In the context of synthesizing this compound, an NHC could react with phenylglyoxal. The resulting zwitterionic adduct would then undergo a proton transfer to form the Breslow intermediate. nih.govrsc.org This intermediate effectively functions as an acyl anion equivalent, which can then react with an electrophile. For the formation of the α-ketoamide, the activated acyl species would react with azepane. Computational studies have shown that the direct 1,2-proton transfer to form the Breslow intermediate is often energetically unfavorable, suggesting that the transfer is likely assisted by other species in the reaction mixture, such as additives, the solvent, or even another molecule of the intermediate itself in an autocatalytic fashion. nih.govresearchgate.netrsc.orgnih.gov

Carbanionic intermediates are also central to classical condensation reactions. For instance, a base could deprotonate a precursor like a phenylacetyl derivative, generating a carbanion that could then be acylated and subsequently react with azepane to form the target dione.

Influence of Reaction Conditions on Selectivity and Yield

The success of synthesizing this compound is highly dependent on the careful control of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and concentration of reactants play a critical role in determining the product yield and selectivity.

| Parameter | Influence on Synthesis | Example |

| Catalyst/Ligand | Affects reaction rate, selectivity, and functional group tolerance. chemrxiv.orgmdpi.com | In Cu-catalyzed reactions, ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine can promote C-N bond formation. |

| Solvent | Influences reactant solubility, catalyst stability, and transition state energies. | Polar aprotic solvents like DMF or DMSO are often used in copper-catalyzed aminations. |

| Temperature | Controls reaction kinetics; higher temperatures can increase rates but may lead to side products. | Optimization is required to balance reaction speed with the prevention of thermal decomposition. |

| Base | Affects deprotonation steps and catalyst regeneration. | Inorganic bases like K₂CO₃ or K₃PO₄ are common in copper-catalyzed C-N coupling. |

| Atmosphere | Some catalysts, particularly those involving low-valent metals, are sensitive to air and moisture. | Reactions may need to be run under an inert atmosphere (e.g., Nitrogen, Argon). |

Chemical Reactivity and Transformation Pathways of 1 Azepan 1 Yl 2 Phenylethane 1,2 Dione

Reactions at the 1,2-Diketone Moiety

The 1,2-dicarbonyl unit, integrated within an α-ketoamide framework, is the primary site of chemical reactivity. This moiety features two adjacent electrophilic centers, making it a versatile substrate for numerous transformations. The reactivity of this group is influenced by the electron-withdrawing nature of the adjacent azepane amide, which can modulate the electrophilicity of the keto carbons.

Nucleophilic Addition Reactions

The carbonyl carbons of the 1,2-diketone are electrophilic and thus prone to attack by nucleophiles. openochem.org In general, aldehydes are more reactive towards nucleophiles than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon. ncert.nic.in In 1-(azepan-1-yl)-2-phenylethane-1,2-dione, the ketone carbonyl adjacent to the phenyl group is a primary site for such additions.

The mechanism typically involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields the alcohol adduct. libretexts.org This process can occur under both basic and acidic conditions. Under basic conditions, a strong nucleophile attacks the carbonyl directly, while under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by a weaker nucleophile. openochem.org

A wide array of nucleophiles can participate in these reactions:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the ketonic carbonyl to form tertiary alcohols.

Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, forming an α-hydroxy amide.

Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin.

Amines and Derivatives: Primary and secondary amines can react to form imines and enamines, respectively, although these reactions are often reversible. rsc.org

The geometry of the nucleophilic attack on the carbonyl carbon is described by the Bürgi–Dunitz trajectory, where the nucleophile approaches the electrophilic carbon at an angle of approximately 107°. openochem.org

Reduction Chemistry to Diols

The reduction of the α-ketoamide moiety can proceed with varying degrees of selectivity, depending on the reducing agent and reaction conditions. The primary products can be α-hydroxy amides, vicinal diols, or β-amino alcohols.

Chemoselective reduction of the ketone carbonyl is a common pathway. For instance, nickel catalysts in combination with hydrosilanes have been effectively used to reduce the keto group in α-keto amides to furnish α-hydroxy amides. rsc.orgrsc.org A catalyst- and additive-free transfer hydrogenation using sodium formate (B1220265) as the hydrogen source can also achieve this selective transformation. researchgate.net

Further reduction of both the ketone and the amide carbonyls leads to more complex products. Complete reduction of the α-ketoamide can yield a β-amino alcohol. rsc.org Enzymatic reductions offer a high degree of stereoselectivity. Butane-2,3-diol dehydrogenases, for example, can catalyze the reduction of α-diketones to the corresponding vicinal diols, proceeding through an α-hydroxy ketone intermediate. nih.gov

| Reducing System | Substrate Type | Primary Product | Reference |

|---|---|---|---|

| Ni-Catalyst / Hydrosilane | α-Keto Amide | α-Hydroxy Amide | rsc.org |

| Ni-Catalyst / Hydrosilane (stronger) | α-Keto Amide | β-Amino Alcohol | rsc.org |

| Sodium Formate | α-Keto Amide | α-Hydroxy Amide | researchgate.net |

| Butanediol Dehydrogenase | α-Diketone | Vicinal Diol | nih.gov |

Oxidation Chemistry to Quinones

The oxidation of this compound to a quinone is not a characteristic reaction of the 1,2-diketone moiety. Quinones are typically formed from the oxidation of hydroquinones or aromatic rings with specific substitution patterns. The 1,2-dicarbonyl group itself is more susceptible to oxidative cleavage of the carbon-carbon single bond between the two carbonyls, particularly under strong oxidizing conditions (e.g., with hydrogen peroxide or peroxy acids). This reaction would break the ethane (B1197151) backbone, leading to the formation of benzoic acid and an N-acylamino acid derivative derived from the azepane ring, rather than a quinone. There is no well-established pathway for the direct conversion of the phenylglyoxylamide structure to a quinone-containing molecule under standard oxidative conditions.

Cyclocondensation Reactions for Heterocycle Formation (e.g., Quinoxalines)

The 1,2-dicarbonyl functionality is an excellent precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. A classic and widely used example is the synthesis of quinoxalines. sapub.orgsapub.org This reaction involves the condensation of an α-dicarbonyl compound with an aromatic 1,2-diamine, such as o-phenylenediamine (B120857).

The reaction of this compound with o-phenylenediamine would proceed via initial nucleophilic attack of one amino group on one of the carbonyls, followed by intramolecular cyclization and dehydration to form the stable, aromatic quinoxaline (B1680401) ring. This method is highly efficient for producing substituted quinoxalines, which are important scaffolds in medicinal chemistry. sapub.orgresearchgate.net The reaction can be catalyzed by various agents, including mild acids or metal catalysts like ammonium (B1175870) heptamolybdate tetrahydrate, and can often be performed in environmentally benign solvents such as ethanol-water mixtures. researchgate.net

| 1,2-Dicarbonyl Compound | 1,2-Diamine | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Benzil (B1666583) | o-Phenylenediamine | (NH₄)₆Mo₇O₂₄·4H₂O, EtOH/H₂O, RT | 2,3-Diphenylquinoxaline | researchgate.net |

| Glyoxal | o-Phenylenediamine | Acetonitrile | Quinoxaline | sapub.org |

| Pyruvic acid | o-Phenylenediamine | DMF | 3-Methylquinoxalin-2(1H)-one | sapub.org |

| 1,4-Dibromo-2,3-butanedione | o-Phenylenediamine | - | 2,3-Bis(bromomethyl)quinoxaline | sapub.org |

Cleavage Reactions of Vicinal Diketones

The bond between the two carbonyl carbons in a vicinal diketone is susceptible to cleavage under specific conditions. One notable pathway is photochemical cleavage. Studies on α-keto amides have shown that they can undergo photochemical cleavage in aqueous media to release carboxylic acids. nih.gov This process would likely cleave the C1-C2 bond of the ethane backbone.

Another potential, though less common for α-keto amides, is a reaction analogous to the benzilic acid rearrangement. This classic reaction involves the treatment of 1,2-diketones with a strong base, leading to a 1,2-aryl or alkyl shift to form an α-hydroxy carboxylic acid salt. The applicability of this rearrangement to an α-keto amide structure would depend on the relative reactivity of the two carbonyl groups and the stability of the intermediates.

Reactivity of the Azepane Ring System

The azepane ring in this compound is present as an N-acyl derivative (an amide). The presence of the adjacent carbonyl group significantly influences its reactivity compared to a simple secondary amine.

The nitrogen lone pair is delocalized into the amide carbonyl group through resonance. This delocalization has two main consequences:

Reduced Basicity and Nucleophilicity: The nitrogen atom is substantially less basic and nucleophilic than that of a free amine, meaning it is unlikely to participate in reactions as a nucleophile or base under typical conditions.

Increased Stability: The amide bond is generally robust and resistant to cleavage. The azepane ring itself, being a saturated seven-membered ring, is relatively stable.

The primary reactions involving the azepane moiety would likely target the amide bond itself. Under harsh acidic or basic conditions, hydrolysis of the amide bond can occur, leading to the cleavage of the molecule into azepane and phenylglyoxylic acid. Reductive cleavage of the C-N bond is also possible using powerful reducing agents like lithium aluminum hydride, which would reduce the amide to an amine.

Ring-opening or ring-expansion reactions of the azepane ring are not common under normal conditions for N-acyl derivatives. rsc.org Such transformations typically require the presence of specific activating groups or strained bicyclic systems, which are absent in this molecule. rsc.orgchem-soc.si Therefore, the azepane ring largely acts as a stable, sterically bulky substituent that modulates the properties of the reactive α-ketoamide moiety.

Nucleophilic Properties of the Amine Nitrogen

In the structure of this compound, the nitrogen atom is part of a tertiary amide group. A defining characteristic of amides is the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. This resonance effect significantly reduces the electron density on the nitrogen atom, thereby diminishing its basicity and nucleophilicity compared to a typical amine.

Consequently, the amide nitrogen in this compound is generally unreactive towards electrophiles under standard conditions. Protonation or alkylation at the nitrogen is unfavorable. However, the oxygen atom of the amide carbonyl can be protonated under strongly acidic conditions, which can activate the carbonyl carbon for nucleophilic attack. While the nitrogen itself is not nucleophilic, its presence profoundly influences the reactivity of the adjacent carbonyl groups.

Functionalization of the Azepane Ring

The azepane ring, a saturated seven-membered nitrogen heterocycle, is a key structural motif in numerous bioactive molecules. nih.govmdpi.com Its functionalization is a significant area of synthetic chemistry, and these strategies can be applied to derivatives like this compound. nih.govrwth-aachen.denih.gov Functionalization can occur at various positions on the carbon skeleton of the azepane ring, typically involving C-H activation, ring-expansion strategies, or building the ring from already functionalized precursors. mdpi.comrwth-aachen.deresearchgate.net

Key strategies for producing functionalized azepanes include:

Ring-Expansion Reactions: Methods like the Dowd-Beckwith reaction can expand smaller cyclic ketones into larger rings, including azepanes.

Dearomative Ring Expansion: Photochemical rearrangement of nitroarenes can transform a six-membered aromatic ring into a seven-membered azepine system, which can then be hydrogenated to a substituted azepane. rwth-aachen.denih.gov

Cyclization of Functionalized Precursors: Reductive amination or ring-closing metathesis of appropriately substituted linear precursors are common methods for constructing the azepane ring with pre-installed functional groups. mdpi.comnih.gov

Late-Stage Oxidation: Existing tetrahydroazepine scaffolds can be oxidized to introduce ketone functionalities (oxo-azepines), which serve as handles for further derivatization. mdpi.com

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Dearomative Ring Expansion | Photochemical conversion of nitroarenes into singlet nitrenes, followed by ring expansion and hydrogenation. | Allows for the synthesis of complex, polysubstituted azepanes from simple starting materials. | rwth-aachen.denih.gov |

| Late-Stage Oxidation | Hydroxylation and subsequent oxidation of tetrahydroazepines to create oxo-azepines. | Provides access to densely functionalized scaffolds with diastereocontrol. | mdpi.com |

| Intramolecular Reductive Amination | Cyclization of a linear precursor containing both an amine and a carbonyl (or precursor) to form the azepane ring. | A common and versatile method for constructing the core ring structure. | nih.gov |

| Cu(I)-Catalyzed Cyclization | Tandem amination/cyclization of functionalized allenynes with amines to produce substituted azepines. | Efficient method for creating azepane derivatives with unique substitution patterns. | nih.gov |

Participation in Annulation and Cycloaddition Reactions

The α-diketone moiety is the most reactive part of the molecule for annulation and cycloaddition reactions. This 1,2-dicarbonyl system can react with various partners to construct new rings.

Annulation Reactions: Annulation reactions involving α-keto amides can lead to the formation of various heterocyclic systems. For instance, in redox-neutral annulations, cyclic amines can react with ortho-substituted benzaldehydes to form polycyclic lactams. nih.govnih.gov While this compound itself contains a pre-formed amide, the phenylglyoxyl portion can react with suitable binucleophiles. For example, condensation with 1,3-diamines could potentially lead to the formation of 1,4-diazepine derivatives. rsc.org

Cycloaddition Reactions: The α-diketone functionality can participate in several types of cycloaddition reactions, often induced photochemically. mdpi.com

[2+2] Cycloaddition (Paterno-Büchi Reaction): Photochemical excitation of one of the carbonyl groups can lead to a [2+2] cycloaddition with an alkene, forming an oxetane (B1205548) ring.

[4+2] Cycloaddition: The O=C-C=O system can act as a diene component in Diels-Alder type reactions with dienophiles, leading to the formation of dihydrodioxine rings. mdpi.com

1,3-Dipolar Cycloaddition: α-Keto amides can be converted into nitrone intermediates which then undergo 1,3-dipolar cycloaddition with dipolarophiles like alkenes or alkynes to yield isoxazolidine (B1194047) and isoxazoline (B3343090) fused systems. nih.govmaynoothuniversity.ie

| Reaction Type | Reactant Partner | Resulting Structure | Conditions | Reference |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Alkene | Oxetane | Photochemical (UV light) | mdpi.com |

| [4+2] Cycloaddition | Alkene/Dienophile | Dihydrodioxine | Photochemical or Thermal | mdpi.com |

| 1,3-Dipolar Cycloaddition | Alkene/Alkyne | Isoxazolidine/Isoxazoline | Via nitrone intermediate | nih.govmaynoothuniversity.ie |

Intermolecular and Intramolecular Reactivity of the Compound

Reactions Involving Both the Diketone and Azepane Functions

The proximity of the azepane ring and the diketone functionality allows for the possibility of intramolecular reactions, leading to the formation of complex bicyclic or polycyclic structures. Such transformations often require activation of one of the functional groups. For example, intramolecular Friedel-Crafts acylation of related N-acyl amino acid derivatives is a known method for creating seven-membered rings, suggesting that the phenyl ring of the glyoxyl unit could potentially cyclize onto an activated position of the azepane ring under acidic conditions, though this would be a challenging transformation. acs.org

Another potential pathway involves an intramolecular acyl migration, where the phenylglyoxyl group could potentially shift its position, although this is more common in systems with hydroxyl or amino groups elsewhere in the molecule. nih.gov More plausible intramolecular reactions might involve a Mannich-type reaction, where an enol or enolate formed from one of the carbonyls attacks an N-acyliminium ion generated at the azepane nitrogen under acidic conditions.

Derivatization Strategies

The α-diketone moiety is highly susceptible to derivatization, particularly through condensation reactions with nitrogen-based nucleophiles. libretexts.orglibretexts.org These reactions are often used for the detection and characterization of α-dicarbonyl compounds in analytical chemistry but are also valuable synthetic transformations. researchgate.netnih.govnih.gov

Common derivatizing agents for 1,2-dicarbonyls include:

o-Phenylenediamine (OPD): Reacts with the 1,2-dicarbonyl unit to form a stable and often fluorescent quinoxaline derivative. nih.gov

Hydrazine and its derivatives (e.g., 2,4-dinitrophenylhydrazine): React to form bishydrazones.

Hydroxylamine: Forms a dioxime.

Semicarbazide: Forms a bis(semicarbazone).

These reactions typically proceed readily under mild, often slightly acidic, conditions. libretexts.org The choice of reagent can be tailored to introduce specific tags for analytical purposes or to generate new heterocyclic scaffolds. researchgate.netresearchgate.net

| Reagent | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| o-Phenylenediamine (OPD) | Quinoxaline | Acidic (pH ~3), Room Temp. | nih.gov |

| Hydrazine (H₂NNH₂) | Bishydrazone | Mildly acidic | libretexts.org |

| Hydroxylamine (H₂NOH) | Dioxime | Neutral or mildly acidic | libretexts.org |

| Semicarbazide (H₂NNHCONH₂) | Bis(semicarbazone) | Mildly acidic | libretexts.org |

Catalytic Transformations Mediated by the Compound or its Derivatives

The α-ketoamide motif is a recognized privileged structure in medicinal chemistry and has been explored in the context of catalysis. nih.govacs.orgacs.orgresearchgate.net While there is no specific literature detailing the use of this compound as a catalyst, its structural features suggest potential applications.

The two adjacent carbonyl groups and the amide oxygen provide multiple coordination sites, making the molecule a potential ligand for various metal catalysts. Coordination to a metal center could modulate the electronic properties of the metal, influencing its catalytic activity in reactions such as cross-coupling, oxidation, or reduction.

Furthermore, derivatives of α-ketoamides have been synthesized via various catalytic methods, including palladium, copper, and iron-catalyzed reactions. acs.orgresearchgate.net This indicates that the α-ketoamide scaffold is stable under various catalytic conditions and can be readily incorporated into more complex structures. The development of chiral derivatives of this compound could open avenues for its use as a ligand in asymmetric catalysis, an area that remains to be explored.

Advanced Spectroscopic Analysis and Structural Characterization in Research Context

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. A full suite of NMR experiments would be necessary to assign all proton and carbon signals and to understand the molecule's three-dimensional nature.

The ¹H NMR spectrum is used to identify the different types of protons and their neighboring environments. For 1-(Azepan-1-yl)-2-phenylethane-1,2-dione, distinct signals corresponding to the phenyl ring and the azepane ring protons are expected.

Phenyl Protons: The monosubstituted benzene (B151609) ring would typically exhibit signals in the aromatic region, approximately between 7.5 and 8.0 ppm. The protons ortho to the benzoyl carbonyl group are expected to be the most deshielded and appear furthest downfield.

Azepane Ring Protons: The 12 protons of the azepane ring would present a more complex pattern. Due to the influence of the adjacent nitrogen atom and amide carbonyl group, the two methylene (B1212753) groups attached to the nitrogen (positions 2 and 7) would show distinct chemical shifts, expected in the range of 3.5-3.8 ppm. The remaining methylene protons (positions 3, 4, 5, and 6) would likely appear as overlapping multiplets in the upfield region, typically between 1.5 and 1.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl (ortho) | ~7.9 - 8.0 | Multiplet (doublet) |

| Phenyl (meta, para) | ~7.5 - 7.7 | Multiplet |

| Azepane (α to N) | ~3.5 - 3.8 | Multiplet (triplet-like) |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons. The benzoyl ketone carbon (C=O) would likely appear around 190-195 ppm, while the amide carbonyl carbon would be slightly more shielded, appearing around 165-170 ppm.

Phenyl Carbons: The carbons of the phenyl ring would produce several signals in the 128-135 ppm range.

Azepane Carbons: The methylene carbons of the azepane ring adjacent to the nitrogen would be found around 45-50 ppm, with the other ring carbons appearing further upfield, between 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | ~190 - 195 |

| C=O (Amide) | ~165 - 170 |

| Phenyl (Aromatic) | ~128 - 135 |

| Azepane (α to N) | ~45 - 50 |

Two-dimensional NMR experiments are essential for unambiguously assigning the complex signals and confirming the connectivity of the molecular backbone.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be crucial for establishing the connectivity within the azepane ring by showing correlations between adjacent methylene groups. uop.edu.jo

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.net It would be used to definitively assign each carbon signal by linking it to its attached proton(s), which is particularly useful for the various methylene groups in the azepane ring.

The seven-membered azepane ring is conformationally flexible and can exist in various twist-chair and boat conformations. rsc.org Dynamic NMR studies, which involve recording spectra at different temperatures, could provide insight into these conformational dynamics. At low temperatures, the interconversion between different ring conformations might slow down sufficiently on the NMR timescale, leading to the broadening and eventual splitting of the azepane proton and carbon signals. Analysis of these changes allows for the calculation of the energy barriers associated with the ring inversion process. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision, which allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₄H₁₇NO₂. HRMS would be used to confirm this composition by measuring the mass of its molecular ion.

Table 3: Predicted HRMS Data

| Ion Type | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₈NO₂⁺ | 232.1332 |

An experimental mass measurement matching one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the compound's identity.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Carbonyls and Amine Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying specific functional groups.

The most prominent features in the IR spectrum of this compound would be the carbonyl stretching vibrations.

Ketone C=O Stretch: The benzoyl ketone carbonyl would exhibit a strong absorption band around 1680-1700 cm⁻¹ .

Amide C=O Stretch: The amide carbonyl (part of the α-keto-amide system) would also show a strong absorption, typically at a slightly lower frequency, around 1650-1670 cm⁻¹ .

C-N Stretch: The carbon-nitrogen single bond stretch of the tertiary amine within the amide structure would appear in the fingerprint region, typically around 1100-1200 cm⁻¹ .

Aromatic C=C Stretch: Stretching vibrations from the phenyl ring would be observed in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the azepane ring would be seen just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the carbonyl groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the benzoyl and dicarbonyl chromophores. The electronic transitions are typically π → π* and n → π* transitions.

The high-energy π → π* transitions are associated with the aromatic phenyl ring and the carbonyl groups, and are expected to appear in the shorter wavelength region of the UV spectrum. The lower-energy n → π* transitions, resulting from the excitation of a non-bonding electron from the oxygen of the carbonyl groups to an anti-bonding π* orbital, are anticipated at longer wavelengths. The presence of the azepane ring, an N-alkyl substituent, may act as an auxochrome, potentially causing a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted benzil (B1666583) (1,2-diphenylethane-1,2-dione). nih.govstenutz.eu

A comparative analysis with similar structures, such as other benzil analogues, can provide a reasonable estimation of the absorption maxima (λmax). nih.gov For instance, the UV-Vis spectrum of 2-hydroxy-1-phenylethanone, a related compound, shows distinct absorption bands that can be used as a reference point for predicting the spectral features of the title compound. nist.gov The specific solvent used for analysis can also influence the position and intensity of these absorption bands.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Transition | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 240-280 | Phenyl ring, C=O |

Note: The data in this table is predictive and based on the analysis of similar compounds.

X-ray Crystallography for Solid-State Structural Parameters and Intermolecular Interactions

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not available, a detailed analysis can be inferred from the known structures of its constituent moieties and related compounds. nih.gov

The seven-membered azepane ring is known to adopt several low-energy conformations, such as the chair, boat, and twist-boat forms. nih.govresearchgate.net High-level electronic structure calculations on azepane have indicated that the twist-chair conformation is often the most stable. nih.gov In the crystalline state of this compound, the specific conformation of the azepane ring will be influenced by steric interactions with the adjacent dicarbonyl-phenyl group and by crystal packing forces. It is plausible that the azepane ring would adopt a distorted twist-chair or boat conformation to minimize steric hindrance. researchgate.netnih.gov The determination of the exact conformation would require single-crystal X-ray diffraction analysis. rsc.org

Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could further stabilize the crystal lattice. The specific arrangement of molecules in the crystal will aim to maximize these stabilizing interactions, leading to a well-ordered three-dimensional network. The analysis of crystal structures of related phenyl-dione compounds can offer valuable precedents for predicting the packing motifs. nih.gov

Table 2: Key Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azepane |

| Benzil |

| 1,2-diphenylethane-1,2-dione |

Computational Chemistry and Theoretical Modeling of 1 Azepan 1 Yl 2 Phenylethane 1,2 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic properties of molecules. mdpi.com DFT methods are routinely used to optimize molecular geometries, calculate vibrational frequencies, and explore the potential energy surfaces of reactions. researchgate.net

HOMO-LUMO Analysis and Orbital Energetics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic behavior and reactivity of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity and lower kinetic stability. researchgate.net

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict these orbital energies. From the HOMO and LUMO energies, several global reactivity descriptors can be derived. materialsciencejournal.org These quantum chemical parameters provide a quantitative measure of the molecule's reactivity profile.

Table 1: Illustrative Quantum Chemical Parameters for 1-(Azepan-1-yl)-2-phenylethane-1,2-dione Calculated from Frontier Orbital Energies. This data is hypothetical and based on typical values for similar organic molecules.

| Parameter | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -6.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | -2.15 | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.35 | Indicates high kinetic stability and low reactivity. researchgate.net |

| Ionization Potential (IP) | -EHOMO | 6.50 | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | 2.15 | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.175 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | 0.230 | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | (IP + EA) / 2 | 4.325 | Tendency to attract electrons. |

Reaction Pathway and Transition State Calculations

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reaction intermediates and the calculation of transition state (TS) structures and their corresponding activation energies. acs.orgsmu.edu For this compound, a plausible reaction is the base-catalyzed benzilic acid rearrangement, a characteristic reaction of 1,2-dicarbonyl compounds. libretexts.org

This reaction would involve the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, followed by the rearrangement of the phenyl group to the adjacent carbonyl carbon. Computational modeling can elucidate the step-by-step mechanism, calculating the energies of all stationary points along the reaction coordinate. The authenticity of a calculated transition state is confirmed by vibrational frequency analysis, where a genuine TS possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Table 2: Illustrative DFT-Calculated Relative Energies for the Benzilic Acid Rearrangement of a 1,2-Dione. This data is hypothetical, based on similar computed reaction pathways.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 1,2-Dione + OH⁻ | 0.0 |

| Intermediate 1 | Tetrahedral Adduct | -15.2 |

| TS1 | Phenyl Migration | +5.8 |

Evaluation of Substituent Effects on Reactivity

The electronic properties and reactivity of the phenyl ring in this compound can be modulated by introducing various substituents (e.g., -NO₂, -CN, -Cl, -CH₃, -OCH₃) at the para or meta positions. Computational studies can systematically evaluate these substituent effects. Electron-withdrawing groups (EWGs) are expected to increase the electrophilicity of the carbonyl carbons, potentially lowering the activation barrier for nucleophilic attack. Conversely, electron-donating groups (EDGs) would have the opposite effect. By calculating the reaction barriers for a series of substituted analogues, a quantitative structure-activity relationship (QSAR) can be established, providing valuable insights for designing molecules with tailored reactivity.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT calculations are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of molecules over time. researchgate.net this compound possesses significant conformational flexibility due to the seven-membered azepane ring and the rotatable single bonds connecting the molecular fragments. nih.govrsc.org

MD simulations model the atomic motions by solving Newton's equations of motion, providing a trajectory of the molecule's positions and velocities. This allows for the exploration of different ring conformations (e.g., chair, boat, twist-boat) of the azepane moiety and the rotational isomers (rotamers) around the C-N and C-C single bonds. nih.gov Such simulations can identify the most stable, low-energy conformations and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. materialsciencejournal.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. youtube.com For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the two carbonyl (C=O) groups and the C-N amide bond. libretexts.orglibretexts.org The calculated frequencies are often systematically scaled to achieve better agreement with experimental data. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained, which are invaluable for assigning peaks in experimental spectra.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. This allows for the prediction of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n→π* and π→π* transitions associated with the carbonyl and phenyl chromophores.

Table 3: Illustrative Comparison of Calculated and Expected Experimental Spectroscopic Data. This data is hypothetical and based on characteristic values for the given functional groups.

| Spectroscopic Data | Calculated Value | Expected Experimental Range | Assignment |

|---|---|---|---|

| IR Frequency | 1725 cm⁻¹ | 1710-1730 cm⁻¹ | Phenyl-C=O Stretch quora.com |

| 1680 cm⁻¹ | 1670-1690 cm⁻¹ | Amide C=O Stretch | |

| ¹H NMR Shift | 7.5-8.0 ppm | 7.4-8.1 ppm | Aromatic Protons |

| ¹³C NMR Shift | 192 ppm | 190-200 ppm | Phenyl-C=O Carbon |

| 165 ppm | 163-170 ppm | Amide C=O Carbon | |

| UV-Vis λmax | 245 nm | ~240 nm | π→π* (Phenyl Ring) |

Computational Insights into Catalysis and Reaction Mechanisms

Computational modeling is a powerful tool for investigating reaction mechanisms, especially in the context of catalysis. rsc.org DFT calculations can be used to model the interaction of this compound with a catalyst—be it an acid, a base, or a transition metal complex.

By mapping the entire catalytic cycle, researchers can identify the rate-determining step, understand the role of the catalyst in lowering activation barriers, and rationalize observed selectivity. cdnsciencepub.comrsc.org For example, in a transition-metal-catalyzed reaction, calculations can model the oxidative addition, migratory insertion, and reductive elimination steps. This level of mechanistic detail is often inaccessible through experimental means alone and is crucial for the rational design of new, more efficient catalytic systems. acs.org

Applications in Advanced Organic Synthesis and Functional Material Development Non Clinical Focus

1-(Azepan-1-yl)-2-phenylethane-1,2-dione as a Versatile Synthetic Building Block

The application of this compound as a synthetic precursor is primarily focused on leveraging the reactivity of its vicinal carbonyl groups. These groups can readily react with a variety of nucleophiles, leading to the formation of diverse and complex molecular structures.

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The classical and widely used method for the synthesis of quinoxalines involves the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.orgnih.govorganic-chemistry.orgnih.gov This reaction is a facile and efficient route to substituted quinoxalines, which are important structural motifs in many biologically active compounds. For instance, the reaction of this compound with a substituted o-phenylenediamine (B120857) would be expected to yield the corresponding quinoxaline (B1680401) derivative.

Similarly, this α-dicarbonyl compound can be employed in the synthesis of substituted imidazoles. One common synthetic route to imidazoles involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. nih.govyoutube.comorganic-chemistry.orgbaranlab.orgscribd.com The versatility of this reaction allows for the introduction of various substituents onto the imidazole (B134444) ring, making it a powerful tool for generating libraries of diverse imidazole derivatives.

The reactivity of the dicarbonyl moiety also extends to the formation of other heterocyclic systems. For example, reaction with hydrazines can lead to the formation of pyridazinone derivatives.

| Heterocycle | Reactants | General Reaction Conditions |

|---|---|---|

| Quinoxalines | 1,2-Dicarbonyl compound, o-Phenylenediamine | Acid or base catalysis, various solvents |

| Imidazoles | 1,2-Dicarbonyl compound, Aldehyde, Ammonia/Amine | Often heated, sometimes with a catalyst |

| Pyridazinones | 1,2-Dicarbonyl compound, Hydrazine | Typically under reflux conditions |

The electrophilic nature of the two carbonyl carbons in this compound makes it an ideal substrate for multicomponent reactions (MCRs). MCRs are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. nih.govdiva-portal.orgresearchgate.netnih.govmdpi.com

For instance, the dicarbonyl unit can participate in Passerini and Ugi reactions, which are isocyanide-based MCRs, to generate highly functionalized α-acyloxy amides and α-aminoacyl amides, respectively. These products can serve as intermediates for the synthesis of more complex molecules, including peptides and other biologically relevant structures.

Furthermore, this compound can be utilized in catalyst-free, one-pot multicomponent reactions for the synthesis of complex hybrid heterocycles. For example, a reaction with an aminonaphthoquinone and an indole (B1671886) derivative could lead to the formation of a polycyclic structure containing multiple bioactive moieties. nih.gov

| Reaction Name | Key Reactants | Typical Product |

|---|---|---|

| Passerini Reaction | 1,2-Dicarbonyl, Isocyanide, Carboxylic acid | α-Acyloxy amide |

| Ugi Reaction | 1,2-Dicarbonyl, Isocyanide, Amine, Carboxylic acid | α-Aminoacyl amide |

| Indole-based MCR | 1,2-Dicarbonyl, Amino-naphthoquinone, Indole | Benzo[f]indole-4,9-dione derivative |

Contribution to the Development of Functional Materials

The unique electronic and structural properties of this compound and its derivatives have led to their exploration in the development of advanced functional materials.

Compounds containing the benzoyl moiety are well-known photoinitiators. sigmaaldrich.comresearchgate.netnih.govnih.govsemanticscholar.org Upon absorption of light, typically in the UV or visible region, these molecules can undergo cleavage to generate free radicals, which can then initiate polymerization reactions. This compound, with its phenyl ketone structure, is a candidate for a Type I photoinitiator, where the molecule itself fragments upon irradiation.

The efficiency of a photoinitiator is dependent on its molar extinction coefficient at the wavelength of the light source and the quantum yield of radical formation. The presence of the azepane group may influence these properties through steric and electronic effects. Research in this area focuses on tuning the structure of such molecules to optimize their absorption characteristics and radical generation efficiency for various photopolymerization applications, including in coatings, adhesives, and 3D printing.

The development of liquid crystals often involves the design of molecules with a rigid core and flexible terminal chains. The phenyl-diketone-amide structure present in this compound provides a rigid and polar core that could be incorporated into liquid crystalline materials. jlu.edu.cnamanote.comresearchgate.netyork.ac.uk

While aromatic amides were initially considered unsuitable for forming thermotropic liquid crystals due to strong hydrogen bonding leading to high melting points, it has been shown that with appropriate substitution, these molecules can exhibit liquid crystalline phases. jlu.edu.cn The bulky azepane group in this compound could disrupt crystal packing and lower the melting point, potentially favoring the formation of mesophases. Further modification of the phenyl ring with long alkyl or alkoxy chains could enhance the liquid crystalline properties.

Role as a Ligand in Coordination Chemistry

The two oxygen atoms of the dicarbonyl group and the nitrogen atom of the azepane ring in this compound can act as donor atoms, making the molecule a potential ligand for coordinating with metal ions. nih.govjchemlett.comjournalijar.commdpi.comsemanticscholar.org The formation of metal complexes can significantly alter the electronic and steric properties of the organic ligand, leading to materials with novel catalytic, magnetic, or optical properties.

The coordination geometry and the stability of the resulting metal complexes would depend on the nature of the metal ion and the reaction conditions. The azepane ring can influence the coordination by providing a specific steric environment around the metal center. Research in this area would involve the synthesis and characterization of these metal complexes and the investigation of their potential applications, for example, as catalysts in organic transformations or as building blocks for supramolecular assemblies.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (Excluding Biological Activity)

The strategic design and synthesis of derivatives are fundamental to establishing structure-activity relationships. This process involves systematically modifying a parent molecule, in this case, this compound, to probe the influence of various structural features on its chemical and physical properties. For applications in organic synthesis and material science, such studies could focus on tuning reactivity, catalytic efficiency, thermal stability, or photophysical characteristics.

A survey of available research indicates that while the synthesis of related α-ketoamides is well-documented, the specific exploration of this compound derivatives for non-clinical SAR is not present in the current body of scientific literature. Methodologies for creating analogous compounds, such as the copper-catalyzed reaction between acetophenone (B1666503) and secondary amines, have been reported for structurally similar molecules like 1-morpholino-2-phenylethane-1,2-dione. These synthetic routes could theoretically be adapted to generate a library of derivatives of the azepane-containing compound.

Potential modifications to the core structure of this compound could be envisioned for future research endeavors. These could include:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring could modulate the electronic properties of the dione (B5365651) moiety. This, in turn, might influence the compound's reactivity or its performance as a ligand in catalysis.

Modification of the Azepane Ring: Alterations to the seven-membered azepane ring, such as the introduction of substituents or its replacement with other cyclic amines, would directly impact the steric environment around the amide bond. This could be a critical factor in applications where molecular recognition or specific binding geometries are important.

Variation of the Dione Linker: While the 1,2-dione functionality is a defining feature, its replacement with other linkers could lead to new classes of compounds with entirely different properties, although this would move beyond direct derivatization.

The table below outlines a hypothetical set of derivatives that could be synthesized to initiate a systematic study of structure-property relationships in a non-clinical context. The "Potential Area of Investigation" suggests how these structural changes might influence the compound's behavior in materials science or as a synthetic tool.

| Derivative | R1 (Phenyl Ring Position) | R2 (Azepane Ring Position) | Potential Area of Investigation |

| 1 | 4-OCH₃ | H | Photophysical properties (fluorescence, phosphorescence) |

| 2 | 4-NO₂ | H | Catalytic activity as a ligand for metal centers |

| 3 | 4-CF₃ | H | Thermal stability and material blending properties |

| 4 | H | 4-CH₃ | Chiral resolution and asymmetric synthesis applications |

| 5 | H | 3,3-Dimethyl | Steric effects on reaction kinetics |

This table is illustrative and based on general principles of medicinal and material chemistry, as specific data for the target compound is not available.

Currently, there are no published research findings detailing the synthesis of these specific derivatives for the expressed purpose of non-clinical SAR studies. The development of such a research program would be a novel contribution to the field, potentially unlocking new applications for this class of molecules in areas beyond medicinal chemistry.

Q & A

Q. What are the optimized synthetic protocols for 1-(Azepan-1-yl)-2-phenylethane-1,2-dione, and how do reaction conditions influence yield?

Synthesis typically involves sealed-tube reactions under anhydrous conditions at elevated temperatures (e.g., 110°C). For example, substituted diketones are formed via coupling reactions using PEG-mediated oxidative methods with potassium permanganate (KMnO₄) in a solvent mixture (PEG/H₂O/CH₂Cl₂). Yields range from 58% to 84% after column chromatography, depending on substituents and reaction time . Key variables include solvent polarity, temperature control, and purification techniques (e.g., silica gel chromatography with cyclohexane–AcOEt gradients) .

Q. How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Characterization relies on:

- 13C NMR : Peaks at δ ~193–194 ppm (carbonyl carbons) and aromatic carbons at δ ~128–147 ppm .

- HRMS : Exact mass confirmation (e.g., [M + H]+ calculated 263.0821, observed 263.0821) .

Discrepancies may arise from impurities in column fractions or residual solvents, requiring repeated purification or alternative eluents .

Q. What are the stability considerations for this compound under storage and experimental conditions?

The compound is stable under anhydrous, inert atmospheres but may degrade in the presence of moisture or light. Storage recommendations include sealed containers at –20°C and avoidance of prolonged exposure to oxygen . Decomposition products (e.g., carbon oxides, sulfur derivatives) are hazardous and require fume hood handling .

Advanced Research Questions

Q. How does the electronic environment of substituents affect the reactivity of 1,2-diketones in regioselective amination or coupling reactions?

Steric and electronic effects of substituents (e.g., electron-withdrawing groups like halogens) influence reaction pathways. For instance, bulky aliphatic chains (e.g., azepan-1-yl) may hinder nucleophilic attack, reducing yields in coupling reactions. Computational models (CoMFA) predict inhibitory activity trends in carboxylesterase interactions, highlighting the role of steric bulk and electronic potential .

Q. What methodologies resolve contradictions in reaction yields for derivatives of 1,2-diketones?

Contradictions arise from competing side reactions (e.g., overoxidation or incomplete coupling). For example, 1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-phenylethane-1,2-dione fails to react under standard conditions due to steric hindrance, necessitating modified protocols like TMSN₃-mediated azide incorporation . Systematic screening of catalysts (e.g., Et₃N vs. NaNO₂) and stoichiometric ratios can optimize yields .

Q. How is enzymatic reduction of 1,2-diketones studied, and what are the implications for biocatalytic applications?

Benzil reductase (EC 1.1.1.320) catalyzes the NADPH-dependent reduction of 1,2-diketones to (S)-benzoin derivatives. Assays using Bacillus cereus enzymes demonstrate high efficiency for substrates like 1-(4-methylphenyl)-2-phenylethane-1,2-dione, with kinetic parameters (Km, Vmax) determined via spectrophotometric monitoring of NADPH depletion .

Q. What strategies are employed to analyze photochemical or thermal reversibility in diketone-based systems?

Photochromic studies involve triplet-fusion upconversion under red light, monitoring reversible endoperoxide formation via UV-vis spectroscopy. Thermal reversibility is assessed using differential scanning calorimetry (DSC) to track phase transitions or decomposition exotherms .

Q. How can computational modeling (e.g., 3D-QSAR) guide the design of 1,2-diketone analogs for enzyme inhibition?

CoMFA models correlate steric/electronic fields with inhibitory activity against carboxylesterases. For example, bulky substituents at the para-position enhance hCE1 inhibition, while electron-deficient aryl groups improve hiCE binding . These models inform synthetic prioritization of analogs with predicted IC₅₀ values <10 μM.

Methodological Challenges and Solutions

Q. How are low yields in PEG-mediated oxidations addressed?

Low yields (e.g., 58% in azepan derivatives) are mitigated by:

- Adjusting PEG molecular weight to optimize solubility.

- Adding NaNO₂/H₂SO₄ to reduce MnO₂ byproducts, improving product isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.